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For Researchers, Scientists, and Drug Development Professionals

Introduction
MAX-40279 is a potent, orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3)

and fibroblast growth factor receptor (FGFR).[1] Both FLT3 and FGFR are receptor tyrosine

kinases that play critical roles in cell proliferation and survival.[1] Mutations leading to the

constitutive activation of FLT3 are common in Acute Myeloid Leukemia (AML) and are

associated with a poor prognosis. Similarly, aberrant FGFR signaling is implicated in various

malignancies. MAX-40279 inhibits the signal transduction pathways mediated by FLT3 and

FGFR, leading to the suppression of tumor cell growth and the induction of apoptosis. This

application note provides a detailed protocol for the analysis of MAX-40279-induced apoptosis

in cancer cell lines using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Principle of the Assay
Flow cytometry is a powerful technique for the single-cell analysis of apoptosis. The Annexin

V/PI dual staining assay is a widely used method to differentiate between viable, early

apoptotic, late apoptotic, and necrotic cells.

Annexin V: In healthy cells, the phospholipid phosphatidylserine (PS) is located on the inner

leaflet of the plasma membrane. During the early stages of apoptosis, PS is translocated to

the outer leaflet where it can be detected by fluorescently labeled Annexin V.
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Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross

the intact plasma membrane of live and early apoptotic cells. It can only enter cells with

compromised membrane integrity, a characteristic of late apoptotic and necrotic cells.

By using both Annexin V and PI, we can distinguish the following cell populations:

Annexin V- / PI- : Live cells

Annexin V+ / PI- : Early apoptotic cells

Annexin V+ / PI+ : Late apoptotic/necrotic cells

Annexin V- / PI+ : Necrotic cells

Data Presentation
The following tables summarize the dose-dependent and time-dependent effects of MAX-

40279 on apoptosis in the FLT3-mutated AML cell line, MV4-11. The data presented is for

illustrative purposes to demonstrate the expected outcome of the described protocol.

Table 1: Dose-Dependent Induction of Apoptosis by MAX-40279 in MV4-11 Cells (48-hour

treatment)

MAX-40279
Concentration (nM)

Live Cells (%)
Early Apoptotic
Cells (%)

Late
Apoptotic/Necrotic
Cells (%)

0 (Vehicle) 95.2 ± 2.1 2.5 ± 0.8 2.3 ± 0.5

10 85.6 ± 3.5 8.1 ± 1.2 6.3 ± 1.0

50 62.3 ± 4.2 25.4 ± 2.5 12.3 ± 1.8

100 35.8 ± 3.8 45.2 ± 3.1 19.0 ± 2.4

250 15.1 ± 2.9 58.7 ± 4.0 26.2 ± 3.3

Table 2: Time-Course of Apoptosis Induction by 100 nM MAX-40279 in MV4-11 Cells
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Time (hours) Live Cells (%)
Early Apoptotic
Cells (%)

Late
Apoptotic/Necrotic
Cells (%)

0 96.1 ± 1.8 2.1 ± 0.4 1.8 ± 0.3

12 80.5 ± 2.5 12.3 ± 1.5 7.2 ± 0.9

24 60.2 ± 3.1 28.9 ± 2.2 10.9 ± 1.3

48 35.8 ± 3.8 45.2 ± 3.1 19.0 ± 2.4

72 18.9 ± 3.0 40.1 ± 3.5 41.0 ± 4.1

Experimental Protocols
This protocol describes the treatment of the human AML cell line MV4-11 (which harbors an

FLT3-ITD mutation) with MAX-40279 to induce apoptosis, followed by analysis using flow

cytometry.

Materials
MV4-11 human acute myeloid leukemia cell line

RPMI-1640 cell culture medium

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

MAX-40279

Dimethyl sulfoxide (DMSO)

Phosphate-Buffered Saline (PBS)

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and

10X Binding Buffer)

6-well tissue culture plates
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Flow cytometry tubes

Flow cytometer

Cell Culture and Treatment
Culture MV4-11 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-

Streptomycin in a humidified incubator at 37°C with 5% CO2.

Maintain cells in exponential growth phase before initiating the experiment.

Prepare a stock solution of MAX-40279 in DMSO (e.g., 10 mM).

Seed MV4-11 cells at a density of 0.5 x 10^6 cells/mL in 6-well plates.

Treat the cells with the desired concentrations of MAX-40279 (e.g., 10, 50, 100, 250 nM) for

the desired time points (e.g., 12, 24, 48, 72 hours).

Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration

of MAX-40279 used.

Annexin V and PI Staining
Following treatment, collect the cells (including any floating cells) from each well into

individual flow cytometry tubes.

Centrifuge the cells at 300 x g for 5 minutes.

Carefully aspirate the supernatant and wash the cells twice with cold PBS.

Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.

Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

Add 5 µL of Annexin V-FITC to the cell suspension.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Annexin V Binding Buffer to each tube.
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Add 5 µL of PI staining solution to each tube immediately before analysis.

Flow Cytometry Analysis
Analyze the samples on a flow cytometer within one hour of staining.

Use unstained and single-stained (Annexin V-FITC only and PI only) controls to set up

compensation and gates.

Acquire data for at least 10,000 events per sample.

Analyze the data using appropriate software. Gate on the cell population based on forward

and side scatter to exclude debris.

Create a dot plot of Annexin V-FITC fluorescence (x-axis) versus PI fluorescence (y-axis) to

distinguish the different cell populations.

Signaling Pathways and Visualizations
MAX-40279 Mechanism of Action and Apoptosis
Induction
MAX-40279 dually inhibits the receptor tyrosine kinases FLT3 and FGFR. In cancer cells with

activating mutations or overexpression of these receptors, constitutive signaling through

downstream pathways like PI3K/AKT and RAS/MAPK promotes cell survival and proliferation

while inhibiting apoptosis. By blocking these signals, MAX-40279 leads to the downregulation

of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) and the upregulation or activation of pro-apoptotic

proteins (e.g., BIM, BAD), ultimately triggering the intrinsic pathway of apoptosis through

caspase activation.
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Caption: MAX-40279 signaling pathway leading to apoptosis.

Experimental Workflow for Flow Cytometry Analysis
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The following diagram outlines the key steps in the experimental workflow for analyzing MAX-

40279-induced apoptosis.
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Caption: Experimental workflow for flow cytometry analysis.
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Quadrant Analysis of Apoptosis Data
The data from the flow cytometer is typically visualized in a quadrant plot, which separates the

cell populations based on their fluorescence signals for Annexin V and PI.
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Caption: Quadrant analysis of apoptosis flow cytometry data.

Need Custom Synthesis?
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Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Application Note: Flow Cytometric Analysis of Apoptosis
Induced by MAX-40279]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13920719#flow-cytometry-analysis-of-apoptosis-with-
max-40279]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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